5-Bromo-2,6-dichloro-N-(2,4-difluorophenyl)-4-pyrimidinamine
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Overview
Description
5-Bromo-2,6-dichloro-N-(2,4-difluorophenyl)-4-pyrimidinamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,6-dichloro-N-(2,4-difluorophenyl)-4-pyrimidinamine typically involves multi-step organic reactions. A common synthetic route might include:
Halogenation: Introduction of bromine and chlorine atoms into the pyrimidine ring.
Amination: Substitution of a halogen atom with an amine group.
Coupling Reaction: Coupling of the pyrimidine derivative with 2,4-difluoroaniline under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could result in various functionalized pyrimidine derivatives.
Scientific Research Applications
5-Bromo-2,6-dichloro-N-(2,4-difluorophenyl)-4-pyrimidinamine may have several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-2,6-dichloro-N-(2,4-difluorophenyl)-4-pyrimidinamine would depend on its specific biological target. Generally, pyrimidine derivatives may interact with enzymes or receptors, inhibiting or modulating their activity. This interaction could involve binding to the active site or allosteric sites, affecting the molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-fluoro-N-(2,6-difluorophenyl)pyrimidinamine
- 5-Bromo-2-chloro-N-(2,4-difluorophenyl)-4-pyrimidinamine
Uniqueness
5-Bromo-2,6-dichloro-N-(2,4-difluorophenyl)-4-pyrimidinamine is unique due to its specific halogenation pattern and the presence of both bromine and chlorine atoms, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C10H4BrCl2F2N3 |
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Molecular Weight |
354.96 g/mol |
IUPAC Name |
5-bromo-2,6-dichloro-N-(2,4-difluorophenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H4BrCl2F2N3/c11-7-8(12)17-10(13)18-9(7)16-6-2-1-4(14)3-5(6)15/h1-3H,(H,16,17,18) |
InChI Key |
CEIPQJAWWLUOMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC2=C(C(=NC(=N2)Cl)Cl)Br |
Origin of Product |
United States |
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